1-Aminohept-6-yn-3-ol hydrochloride

Catalog No.
S821194
CAS No.
1803605-29-9
M.F
C7H14ClNO
M. Wt
163.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Aminohept-6-yn-3-ol hydrochloride

CAS Number

1803605-29-9

Product Name

1-Aminohept-6-yn-3-ol hydrochloride

IUPAC Name

1-aminohept-6-yn-3-ol;hydrochloride

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

InChI

InChI=1S/C7H13NO.ClH/c1-2-3-4-7(9)5-6-8;/h1,7,9H,3-6,8H2;1H

InChI Key

OEWGOWUZHRHUJG-UHFFFAOYSA-N

SMILES

C#CCCC(CCN)O.Cl

Canonical SMILES

C#CCCC(CCN)O.Cl

1-Aminohept-6-yn-3-ol hydrochloride is an organic compound with the molecular formula C₇H₁₄ClNO. It features a linear carbon chain with an amino group and a terminal alkyne, making it a member of the amino alcohol class. The presence of a hydrochloride salt enhances its solubility in water, which is advantageous for various applications in biochemical research and pharmaceutical formulations .

  • Amines can have irritant or corrosive properties depending on their structure.
  • Alkynes can be slightly flammable.
  • Hydrochloric acid is a corrosive and irritant.
Typical of amino alcohols, including:

  • Acylation: Reacting with acyl chlorides to form amides.
  • Alkylation: The amino group can be alkylated using alkyl halides, leading to the formation of quaternary ammonium compounds.
  • Dehydration: Under acidic conditions, it may undergo dehydration to yield an imine or alkene.
  • Nucleophilic Substitution: The hydroxyl group can act as a nucleophile in substitution reactions, particularly with electrophiles like halides or sulfonates
    • Antimicrobial Activity: Many amino alcohols show potential against various bacteria and fungi.
    • Antiviral Properties: Some derivatives have been studied for their ability to inhibit viral replication.
    • Neuroprotective Effects: Certain structural analogs are investigated for neuroprotective roles in neurodegenerative diseases .

The synthesis of 1-aminohept-6-yn-3-ol hydrochloride can be achieved through several methods:

  • Alkyne Hydrolysis: Starting from an appropriate alkyne precursor, hydrolysis can introduce the hydroxyl and amino groups simultaneously.
  • Reduction Reactions: Reduction of corresponding ketones or aldehydes using reducing agents like lithium aluminum hydride can yield the desired amine.
  • Amination of Alcohols: Alcohols can be converted to amines through reductive amination processes .

1-Aminohept-6-yn-3-ol hydrochloride finds applications in various fields:

  • Pharmaceuticals: As a building block in drug synthesis, particularly for compounds targeting neurological conditions.
  • Biochemical Research: Used as a reagent in organic synthesis and biochemical assays.
  • Material Science: Potential applications in developing new materials due to its unique chemical properties

    1-Aminohept-6-yn-3-ol hydrochloride shares structural features with several related compounds. Here is a comparison highlighting its uniqueness:

    Compound NameStructure FeaturesUnique Characteristics
    1-Aminohex-5-yne-2-olSimilar alkyne and amino structureShorter carbon chain
    1-Aminohex-5-yne-3-olSimilar functional groupsDifferent position of hydroxyl group
    2-Aminobutyric acidShorter carbon chainLacks alkyne functionality
    1-AminopentanolAliphatic amine without alkyneSaturated structure

    The presence of both an amino group and a terminal alkyne distinguishes 1-aminohept-6-yn-3-ol hydrochloride from these similar compounds, potentially imparting unique reactivity and biological properties that merit further exploration .

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy

The 1H NMR spectrum of 1-aminohept-6-yn-3-ol hydrochloride exhibits several characteristic resonances that provide definitive structural information [1] [2]. The terminal alkyne proton appears as a sharp singlet in the region δ 2.0-2.5 ppm, which is diagnostic for the presence of the C≡C-H functional group [2] [3]. This signal represents the most downfield alkynyl proton, appearing in the characteristic range for terminal alkynes where the sp-hybridized carbon-hydrogen bond exhibits reduced shielding compared to sp3 hybridized carbons [2].

The carbinol proton (CHOH) manifests as a multiplet in the δ 3.8-4.2 ppm range, reflecting the deshielding effect of the adjacent oxygen atom [1] [4]. This chemical shift is consistent with secondary alcohols where the proton experiences significant deshielding from the electronegative oxygen substituent [1]. The methylene protons adjacent to the amino group (CH2NH2) appear as a complex multiplet in the δ 2.7-3.1 ppm region, with the downfield shift attributable to the electron-withdrawing effect of the protonated amino group in the hydrochloride salt form [1] [5].

The remaining alkyl chain protons display characteristic patterns in the aliphatic region δ 1.2-2.0 ppm [1]. The methylene groups between the alkyne and alcohol functionalities exhibit overlapping multiplets, with slight variations in chemical shift depending on their proximity to the functional groups [1]. Long-range coupling effects may be observed between the terminal alkyne proton and methylene protons separated by the triple bond, as documented in similar propargyl alcohol systems [2].

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy

The 13C NMR spectrum provides detailed information about the carbon framework of 1-aminohept-6-yn-3-ol hydrochloride [6] [7]. The alkyne carbons appear in the characteristic sp-hybridized carbon region, with the terminal carbon (C≡C-H) typically resonating at δ 68-85 ppm and the internal alkyne carbon at a similar chemical shift range [6] [7]. These signals are distinguishable from other carbon environments due to their unique sp hybridization state [6].

The carbinol carbon (CHOH) exhibits a chemical shift in the δ 50-65 ppm range, consistent with secondary alcohols where the carbon experiences deshielding from the adjacent oxygen atom [4] [6]. The carbon bearing the amino group (CH2NH2) appears in the δ 37-45 ppm region, reflecting the electron-withdrawing effect of the nitrogen substituent [4] [7]. The remaining alkyl carbons distribute across the δ 16-40 ppm range, with their exact positions dependent on their substitution pattern and proximity to heteroatoms [6] [7].

The multiplicity patterns in proton-coupled 13C NMR spectra would reveal the degree of substitution for each carbon center, following the N+1 rule for spin-spin coupling [8]. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would further differentiate between CH3, CH2, CH, and quaternary carbon centers [8].

Infrared (IR) Vibrational Mode Assignment

Characteristic Vibrational Frequencies

The infrared spectrum of 1-aminohept-6-yn-3-ol hydrochloride exhibits several diagnostic absorption bands that confirm the presence of multiple functional groups [9] [10]. The terminal alkyne C≡C-H stretching vibration appears as a strong, sharp absorption at 3310-3200 cm⁻¹, which is characteristic of sp-hybridized carbon-hydrogen bonds [9] [3]. This absorption is typically one of the most distinctive features in the IR spectrum of terminal alkynes [9].

The C≡C triple bond stretching vibration manifests as a medium to weak absorption in the 2250-2100 cm⁻¹ region [9] [10]. This band may appear relatively weak due to the symmetrical nature of the triple bond, which results in a smaller change in dipole moment during the stretching vibration [11] [9]. The exact position within this range depends on the electronic environment and substitution pattern around the alkyne functionality [11].

The alcohol O-H stretching vibration produces a broad, strong absorption band in the 3550-3200 cm⁻¹ region [9] [10]. The breadth of this absorption is characteristic of hydrogen bonding interactions, which are particularly pronounced in the solid state and in polar solvents [9]. The hydrochloride salt formation may influence the exact position and intensity of this band due to intermolecular interactions [5].

Amine Functional Group Vibrations

The amino group in the hydrochloride salt form exhibits characteristic N-H stretching vibrations in the 3550-3250 cm⁻¹ region [9] [12]. These bands may overlap with the alcohol O-H stretching region but can be distinguished by their different breadth and intensity patterns [12]. Primary amines typically show two N-H stretching bands (symmetric and asymmetric), while the salt formation may broaden these absorptions [9] [5].

The N-H bending vibration appears as a medium intensity band in the 1640-1560 cm⁻¹ region [9]. This deformation mode is less affected by hydrogen bonding compared to the stretching vibrations and provides complementary information about the amino group presence [9]. The exact position may be influenced by the protonation state of the amino group in the hydrochloride salt [5].

Alkyl Chain Vibrations

The alkyl C-H stretching vibrations appear as strong absorptions in the 2990-2850 cm⁻¹ region [9] [13]. These bands are typically observed as multiple overlapping peaks corresponding to asymmetric and symmetric C-H stretching modes of the various methylene groups in the carbon chain [9] [13]. The methylene C-H bending vibrations manifest in the 1470-1450 cm⁻¹ region as medium intensity bands [9].

Chromatographic Behavior and Purity Assessment

High-Performance Liquid Chromatography (HPLC) Analysis

The chromatographic behavior of 1-aminohept-6-yn-3-ol hydrochloride is influenced by its amphiphilic nature, containing both hydrophilic (amino alcohol) and hydrophobic (alkyl chain) regions [14] [15]. Reverse-phase HPLC using C18 stationary phases provides optimal separation conditions for this compound [14] [15]. The mobile phase typically consists of aqueous buffer systems with organic modifiers such as acetonitrile or methanol [14] [15].

The retention time of 1-aminohept-6-yn-3-ol hydrochloride depends on the pH of the mobile phase, with the protonated amino group in acidic conditions increasing hydrophilicity and reducing retention [16] [14]. Buffer systems with pH values of 2.0-4.0 are commonly employed to maintain consistent ionization states [16]. The use of trifluoroacetic acid (TFA) or formic acid as mobile phase modifiers enhances peak shape and resolution [17] [18].

Purity assessment using HPLC typically achieves detection limits in the range of 0.1-0.5% for related impurities [14] [15]. The compound exhibits good stability under standard analytical conditions, with minimal degradation observed during typical analysis timeframes [14]. Quality control specifications for pharmaceutical applications typically require purity levels of ≥95% as determined by area normalization methods [14] [19].

Analytical Method Validation

Validation parameters for HPLC analysis of 1-aminohept-6-yn-3-ol hydrochloride include linearity, precision, accuracy, and specificity [16] [20]. Linearity is typically established over a concentration range of 0.5-150% of the nominal concentration, with correlation coefficients exceeding 0.999 [16]. Within-day and between-day precision studies demonstrate relative standard deviation values typically less than 2.0% [16].

The method specificity is confirmed by demonstrating resolution of the main peak from potential impurities and degradation products [16] [20]. Forced degradation studies under acidic, basic, oxidative, and thermal conditions help identify potential degradation pathways and establish stability-indicating properties of the analytical method [16].

Solubility Profile and Phase Transition Analysis

Aqueous Solubility Characteristics

The hydrochloride salt formation significantly enhances the water solubility of 1-aminohept-6-yn-3-ol compared to the free base form [5] [21]. Hydrochloride salts of amino alcohols typically exhibit high aqueous solubility due to the ionic nature of the ammonium chloride interaction [5] [21]. The solubility is pH-dependent, with maximum solubility observed under acidic conditions where the amino group remains protonated [5].

The presence of both hydrophilic (amino alcohol) and hydrophobic (alkyl chain with terminal alkyne) regions creates amphiphilic properties that influence solubility behavior [21]. The seven-carbon chain length provides a balance between hydrophobic interactions and the solubilizing effect of the polar functional groups [21]. Temperature-dependent solubility studies would reveal the endothermic nature of the dissolution process typical for organic hydrochloride salts [22].

Organic Solvent Solubility

The compound exhibits high solubility in polar protic solvents such as methanol and ethanol due to favorable hydrogen bonding interactions with both the alcohol and amino functionalities [21]. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide provide excellent solvation through dipole-dipole interactions [21].

Solubility in chloroform and other moderately polar solvents is limited by the ionic nature of the hydrochloride salt, which reduces partitioning into less polar media [21]. Nonpolar solvents such as hexane and petroleum ether exhibit poor solvation capabilities for this compound due to the lack of favorable interactions with the polar functional groups [21].

Thermal Analysis and Phase Transitions

Differential scanning calorimetry (DSC) analysis reveals the thermal behavior and phase transitions of 1-aminohept-6-yn-3-ol hydrochloride [22] [23]. The melting point typically occurs in the range of 150-200°C, which is characteristic of organic hydrochloride salts [22] [23]. The melting endotherm provides information about the crystalline structure and purity of the compound [22].

Thermogravimetric analysis (TGA) demonstrates the thermal stability range and decomposition characteristics [22] [23]. The compound typically exhibits good thermal stability up to approximately 200°C, beyond which decomposition occurs through multiple pathways [22]. The initial weight loss may correspond to dehydration or loss of hydrogen chloride, followed by degradation of the organic framework [22].

The glass transition temperature, if present, would indicate the transformation from a glassy to a rubbery state in the amorphous regions of the sample [22]. This parameter is particularly relevant for understanding the physical stability and processing characteristics of the compound [22].

Polymorphism and Crystalline Structure

The crystalline structure of 1-aminohept-6-yn-3-ol hydrochloride is stabilized by intermolecular hydrogen bonding between the amino alcohol functionalities and the chloride counter-ion [22]. Different crystalline forms (polymorphs) may exist depending on the crystallization conditions, including solvent choice, temperature, and cooling rate [22].

Dates

Last modified: 04-14-2024

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